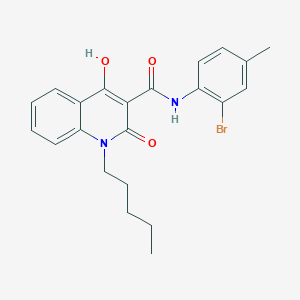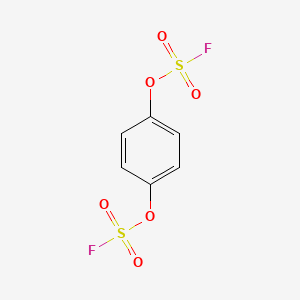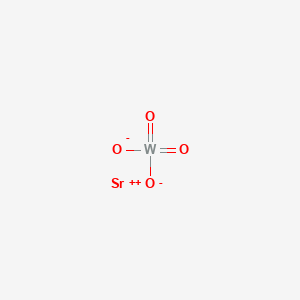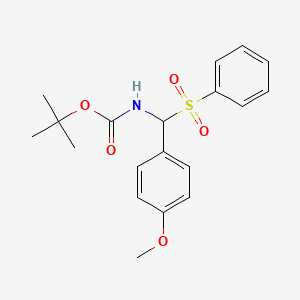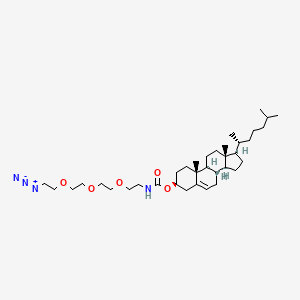
Cholesteryl-TEG azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cholesteryl-TEG azide is a cholesterol derivative that contains an azide groupThis reaction is widely used in bioconjugation and material science applications due to its high efficiency and specificity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cholesteryl-TEG azide can be synthesized through a multi-step process. The initial step involves the modification of cholesterol with a fatty acid amide compound. This is followed by cyclohexene cyclization to obtain the desired product . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the azide group.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
Cholesteryl-TEG azide primarily undergoes the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is a type of substitution reaction where the azide group reacts with an alkyne to form a triazole ring .
Common Reagents and Conditions
Reagents: Copper (I) catalyst, alkyne compounds
Major Products
The major product formed from the CuAAC reaction involving this compound is a triazole-linked cholesteryl derivative. This product is often used in bioconjugation applications .
Applications De Recherche Scientifique
Cholesteryl-TEG azide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules.
Medicine: Utilized in drug delivery systems to facilitate the uptake of therapeutic agents into cells.
Industry: Applied in material science for the development of functionalized materials with specific properties.
Mécanisme D'action
The primary mechanism of action for Cholesteryl-TEG azide involves its participation in the CuAAC reaction. The azide group reacts with an alkyne in the presence of a copper (I) catalyst to form a triazole ring. This reaction is highly specific and efficient, making it ideal for bioconjugation and material science applications .
Comparaison Avec Des Composés Similaires
Cholesteryl-TEG azide is unique due to its combination of a cholesterol backbone with an azide group. Similar compounds include:
Cholesteryl azide: Lacks the TEG linker, making it less soluble in aqueous solutions.
Alpha-tocopherol azide: Another lipophilic azide compound used for similar applications but with different solubility and biological properties.
This compound stands out due to its enhanced solubility and versatility in various applications, particularly in bioconjugation and material science .
Propriétés
Formule moléculaire |
C36H62N4O5 |
|---|---|
Poids moléculaire |
630.9 g/mol |
Nom IUPAC |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C36H62N4O5/c1-26(2)7-6-8-27(3)31-11-12-32-30-10-9-28-25-29(13-15-35(28,4)33(30)14-16-36(31,32)5)45-34(41)38-17-19-42-21-23-44-24-22-43-20-18-39-40-37/h9,26-27,29-33H,6-8,10-25H2,1-5H3,(H,38,41)/t27-,29+,30+,31-,32+,33+,35+,36-/m1/s1 |
Clé InChI |
POWZASPNLQFLJO-MKQVXYPISA-N |
SMILES isomérique |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCCOCCOCCOCCN=[N+]=[N-])C)C |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCOCCOCCOCCN=[N+]=[N-])C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


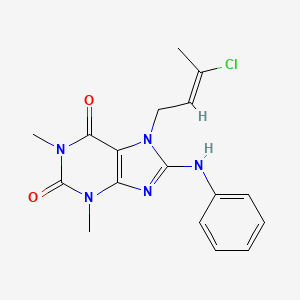
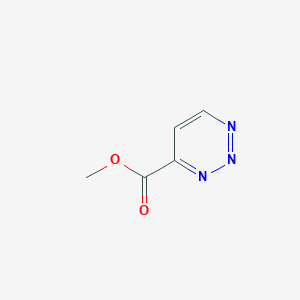


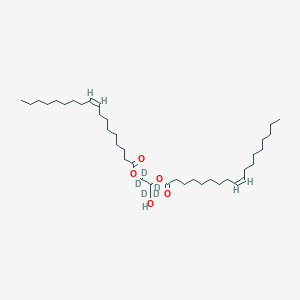

![Dichloro[1,1'-bis(dicyclohexylphosphino)ferrocene]palladium(II)](/img/structure/B12052881.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(1H-indazol-6-yl)acetamide](/img/structure/B12052883.png)
![2-(3,4-dimethylphenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12052896.png)
